REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH2:5][CH2:6][C:7](=[O:17])[C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])C.Cl>[OH-].[Na+]>[O:17]=[C:7]([C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])[CH2:6][CH2:5][C:4]([OH:18])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC(C1=C(C=CC(=C1)C)OC)=O)=O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (in-vacuo)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)O)C1=C(C=CC(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |